![molecular formula C11H14O2S B2426455 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid CAS No. 1503608-57-8](/img/structure/B2426455.png)
7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid
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Overview
Description
7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid is a chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor properties. 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid may exhibit anti-cancer effects by interfering with cell proliferation, apoptosis, and angiogenesis. Researchers have investigated its potential as a lead compound for developing novel anti-cancer drugs .
Antibacterial Properties
Benzofuran compounds often display antibacterial activity. This compound could be explored as a candidate for combating bacterial infections. Further studies are needed to understand its mechanism of action and optimize its efficacy .
Antioxidant Effects
The presence of benzofuran rings in natural products correlates with antioxidant properties7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid might act as an antioxidant, protecting cells from oxidative stress and related diseases .
Anti-Viral Potential
Given the recent discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus activity, there’s interest in exploring similar molecules. This compound could potentially contribute to the development of effective therapeutic drugs for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds containing both benzothiophene and benzofuran moieties have been developed and investigated as potential anticancer agents. These compounds may interfere with cancer cell growth and survival pathways .
Synthesis Methods
Researchers have discovered innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .
Future Directions
Thiophene and its derivatives, including 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
Mechanism of Action
Target of Action
Similar compounds, such as benzofuran and benzothiophene derivatives, have been shown to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been developed and utilized as anticancer agents .
Mode of Action
For instance, some benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as apoptosis and cell cycle arrest .
Result of Action
Similar compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells .
properties
IUPAC Name |
7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2)5-3-4-7-6-8(10(12)13)14-9(7)11/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCLXIIPHNOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1SC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid | |
CAS RN |
1503608-57-8 |
Source
|
Record name | 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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